molecular formula C18H22N4O2S B2872608 4-amino-N-[(4-ethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide CAS No. 1286732-57-7

4-amino-N-[(4-ethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide

Cat. No.: B2872608
CAS No.: 1286732-57-7
M. Wt: 358.46
InChI Key: FOLZLDWYCZZNCB-UHFFFAOYSA-N
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Description

This compound is a thiazole-based carboxamide derivative characterized by a 1,2-thiazole core substituted with a pyrrolidine-1-carbonyl group at position 3 and an amino group at position 2. The N-substituted benzyl moiety (4-ethylphenylmethyl) at the carboxamide position distinguishes it from simpler thiazole carboxamides. Its synthesis follows a multi-step protocol involving nitrile intermediates, ester hydrolysis, and amine coupling reactions, as demonstrated in analogous thiazole carboxamide syntheses .

Properties

IUPAC Name

4-amino-N-[(4-ethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-2-12-5-7-13(8-6-12)11-20-17(23)16-14(19)15(21-25-16)18(24)22-9-3-4-10-22/h5-8H,2-4,9-11,19H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLZLDWYCZZNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-N-[(4-ethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of 358.46 g/mol. Its structure includes a thiazole ring, an amine group, and a pyrrolidine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth. A notable study demonstrated that related thiazolidinone compounds exhibited significant antiproliferative effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .

CompoundIC50 (µM)Cancer TypeReference
Compound 22c6.37PTP1B Inhibitor
Compound 3f-Various Cancer Lines

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The modification of thiazole structures has shown promise in enhancing their activity against bacterial strains. For example, some thiazolidinone derivatives have demonstrated effective inhibition against pathogenic bacteria, indicating a potential application in treating infections .

Antidiabetic and Antioxidant Properties

The compound's structural features suggest potential antidiabetic and antioxidant activities. Thiazolidinone derivatives have been noted for their ability to lower blood glucose levels and exhibit antioxidant effects by scavenging free radicals . This aligns with the broader pharmacological profile of thiazole compounds.

The biological activities of thiazole derivatives often involve interactions at the molecular level with specific proteins or enzymes. For instance, studies on related compounds have revealed that they can inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes management. Molecular docking studies indicate that these compounds may bind effectively to active sites within these proteins, influencing their activity .

Case Studies

  • Antiproliferative Effects : A study involving a series of thiazolidinones showed that certain derivatives could reduce tumor growth significantly compared to control groups. This was attributed to their ability to inhibit tubulin polymerization, a crucial process in cancer cell division .
  • Antimicrobial Evaluation : In another case study, various thiazole derivatives were tested against common bacterial strains, resulting in notable zones of inhibition that suggest strong antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound shares structural homology with other thiazole carboxamides but differs in key substituents:

  • 1,2-Thiazole Core : Common to all analogs, this heterocyclic scaffold contributes to π-π stacking and hydrogen-bonding interactions in target binding.
  • Position 4: The amino group may enhance solubility or participate in charge-based interactions, similar to sulfonamide derivatives .
  • N-Substituent : The 4-ethylphenylmethyl group confers lipophilicity, which may improve membrane permeability compared to smaller alkyl or heteroaromatic substituents (e.g., pyridinyl in [3a–s] analogs) .

Pharmacokinetic and Pharmacodynamic Hypotheses

While direct data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

  • Target Binding: Pyrrolidine-1-carbonyl may mimic natural substrates in enzymatic pockets, similar to sulfonamide groups in antibacterial agents (e.g., 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure R1 (Position 3) R2 (N-Substituent) Notable Properties/Activity Reference
Target Compound 1,2-thiazole Pyrrolidine-1-carbonyl 4-ethylphenylmethyl High lipophilicity; kinase inhibition (hypothesized)
[3a–s] analogs (e.g., pyridinyl derivatives) 1,2-thiazole 4-Pyridinyl Varied amines IC50 values: 0.1–10 µM (kinase assays)
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide 1,3,4-thiadiazole Sulfonamide 5-methyl Antibacterial activity (MIC: 2–8 µg/mL)

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis mirrors established protocols for thiazole carboxamides, with coupling reagents (e.g., HATU, EDCI) enabling efficient amide bond formation .
  • Activity Gaps : Unlike pyridinyl-substituted analogs with quantified kinase inhibition (IC50 ≤ 10 µM), the target compound lacks published activity data, necessitating further assays .
  • Structural Trade-offs : While the ethylphenyl group may enhance bioavailability, it could hinder solubility, a common issue in lipophilic thiazole derivatives .

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